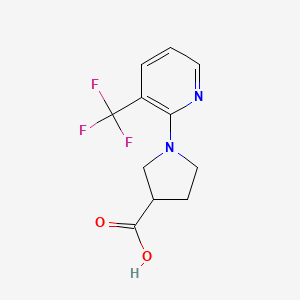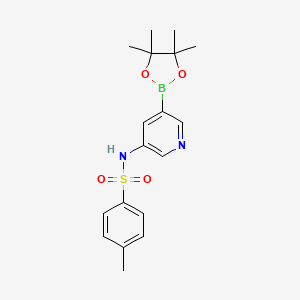
2-Fluoro-4-(trifluoromethoxy)phenylacetonitrile
Descripción general
Descripción
2-Fluoro-4-(trifluoromethoxy)phenylacetonitrile is a chemical compound with the molecular formula C9H5F4NO and a molecular weight of 219.14 g/mol . It is characterized by the presence of a fluoro group and a trifluoromethoxy group attached to a phenyl ring, along with an acetonitrile group. This compound is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 2-Fluoro-4-(trifluoromethoxy)phenylacetonitrile typically involves multiple steps. One common method includes the reaction of 2-fluoro-4-(trifluoromethoxy)benzaldehyde with a suitable cyanide source under specific reaction conditions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and pressure, as well as the use of catalysts to facilitate the reaction.
Análisis De Reacciones Químicas
2-Fluoro-4-(trifluoromethoxy)phenylacetonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The fluoro and trifluoromethoxy groups can participate in nucleophilic substitution reactions, often using reagents like sodium hydride or potassium carbonate.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Addition Reactions: The acetonitrile group can undergo addition reactions with various nucleophiles, leading to the formation of new compounds.
Aplicaciones Científicas De Investigación
2-Fluoro-4-(trifluoromethoxy)phenylacetonitrile is utilized in several scientific research fields:
Mecanismo De Acción
The mechanism of action of 2-Fluoro-4-(trifluoromethoxy)phenylacetonitrile involves its interaction with specific molecular targets. The fluoro and trifluoromethoxy groups can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity . The acetonitrile group can also participate in various biochemical pathways, influencing the compound’s overall biological activity .
Comparación Con Compuestos Similares
2-Fluoro-4-(trifluoromethoxy)phenylacetonitrile can be compared with other similar compounds, such as:
4-(Trifluoromethyl)phenylacetonitrile: This compound lacks the fluoro group but has a similar trifluoromethyl group, which can affect its reactivity and applications.
4-(Trifluoromethoxy)phenylacetylene: This compound contains an ethynyl group instead of the acetonitrile group, leading to different chemical properties and uses.
2-Fluoro-4-(trifluoromethoxy)benzaldehyde: This precursor compound is used in the synthesis of this compound and has distinct reactivity due to the presence of the aldehyde group.
Propiedades
IUPAC Name |
2-[2-fluoro-4-(trifluoromethoxy)phenyl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F4NO/c10-8-5-7(15-9(11,12)13)2-1-6(8)3-4-14/h1-2,5H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CABIXKMVRXTRSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)F)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![N-{6-chloroimidazo[1,2-b]pyridazin-2-yl}-2,2,2-trifluoroacetamide](/img/structure/B1399729.png)
![5-Nitro-1,3-dihydrobenzo[de]isochromene-6-carbonitrile](/img/structure/B1399731.png)
![4-(5-Chloro-1,3-dihydrobenzo[de]isochromen-6-yl)-6-(methylsulfinyl)-1,3,5-triazin-2-amine](/img/structure/B1399733.png)


